

An In-depth Technical Guide to 3-Chloro-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-2-methylphenylboronic acid

Cat. No.: B151476

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methylphenylboronic acid is a synthetic organoboron compound that serves as a crucial building block in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures, such as biaryl and heteroaryl structures, which are prevalent in many biologically active compounds. This guide provides a comprehensive overview of the structure, properties, and applications of **3-Chloro-2-methylphenylboronic acid**.

Chemical Structure and Properties

The chemical structure of **3-Chloro-2-methylphenylboronic acid** consists of a phenyl ring substituted with a chloro group at the 3-position, a methyl group at the 2-position, and a boronic acid functional group (-B(OH)₂) at the 1-position.

SMILES (Simplified Molecular Input Line Entry System): CC1=C(C=CC=C1Cl)B(O)O[1]

Chemical Identifiers and Physicochemical Properties:

A summary of the key identifiers and computed physicochemical properties for **3-Chloro-2-methylphenylboronic acid** is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

Property	Value	Reference
IUPAC Name	(3-chloro-2-methylphenyl)boronic acid	[1]
CAS Number	313545-20-9	[1]
Molecular Formula	C ₇ H ₈ BClO ₂	[1]
Molecular Weight	170.40 g/mol	[2]
Monoisotopic Mass	170.0305874 g/mol	[2]
Canonical SMILES	B(C1=C(C(C(=CC=C1)Cl)C)(O)O	[2]
InChI Key	BJPNVVXTUYMJPN-UHFFFAOYSA-N	[1]
Appearance	White to off-white powder or crystals	
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	2	[2]
Rotatable Bond Count	1	[2]
Topological Polar Surface Area	40.5 Å ²	[2]
Complexity	132	[2]

Synthesis

A general and widely applicable method for the synthesis of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. While a specific protocol for **3-Chloro-2-methylphenylboronic acid** is not readily available in peer-reviewed literature, a representative procedure is outlined below.

General Experimental Protocol for the Synthesis of Arylboronic Acids:

- **Grignard Reagent Formation:** To a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are added. A solution of the corresponding aryl halide (in this case, 1-bromo-3-chloro-2-methylbenzene) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is added dropwise to initiate the Grignard reaction. The reaction mixture is typically stirred and may require gentle heating to maintain reflux.
- **Borylation:** The freshly prepared Grignard reagent is then cooled (often to -78 °C) and added slowly to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in anhydrous ether. This reaction forms the boronic ester intermediate.
- **Hydrolysis:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then quenched by the slow addition of an aqueous acid (e.g., dilute hydrochloric acid or sulfuric acid). This hydrolysis step converts the boronic ester to the desired boronic acid.
- **Workup and Purification:** The product is typically extracted into an organic solvent. The organic layers are combined, washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the pure arylboronic acid.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

3-Chloro-2-methylphenylboronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is extensively used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of the chloro and methyl substituents on the phenyl ring of this particular boronic acid allows for the introduction of this specific structural motif into a target molecule, which can be crucial for modulating its biological activity.

General Experimental Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:

- Reaction Setup: In a reaction vessel, the aryl or vinyl halide (or triflate), **3-Chloro-2-methylphenylboronic acid** (typically 1.1 to 1.5 equivalents), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{OAc})_2$, or $\text{PdCl}_2(\text{dppf})$), and a base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4) are combined in a suitable solvent system (e.g., a mixture of toluene and water, dioxane, or DMF).
- Reaction Conditions: The reaction mixture is degassed (e.g., by bubbling argon or nitrogen through the solution) to remove oxygen, which can deactivate the palladium catalyst. The mixture is then heated to a temperature typically ranging from 80 to 120 °C and stirred for a period of 2 to 24 hours, or until the reaction is complete as monitored by techniques such as TLC or LC-MS.
- Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated under reduced pressure. The resulting crude product is then purified, usually by column chromatography on silica gel, to afford the desired biaryl product.

Visualization of the Core Structure

The following diagram illustrates the chemical structure of **3-Chloro-2-methylphenylboronic acid**, generated using the Graphviz DOT language.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3-CHLORO-2-METHYLPHENYL)BORONIC ACID | CAS 313545-20-9 [matrix-fine-chemicals.com]
- 2. polymer.bocsci.com [polymer.bocsci.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Chloro-2-methylphenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b151476#3-chloro-2-methylphenylboronic-acid-structure-and-smiles\]](https://www.benchchem.com/product/b151476#3-chloro-2-methylphenylboronic-acid-structure-and-smiles)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com